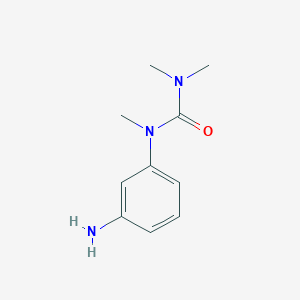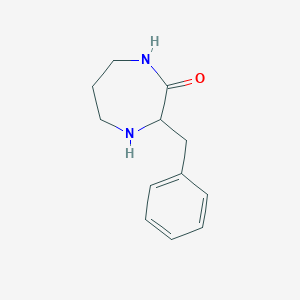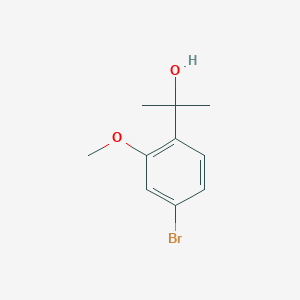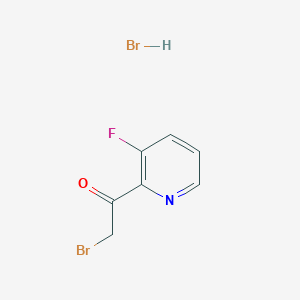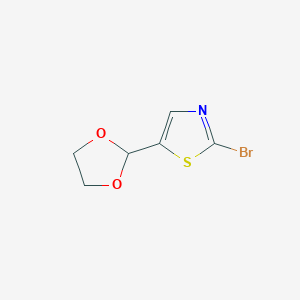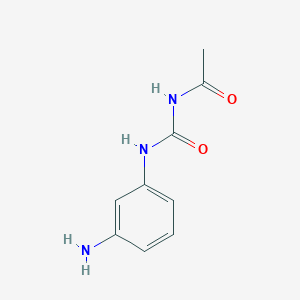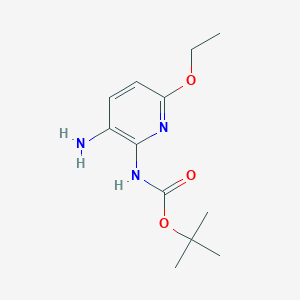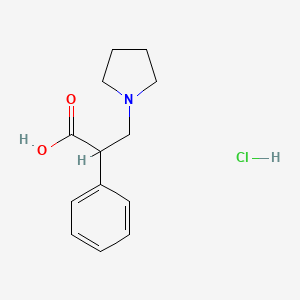
2-フェニル-3-(ピロリジン-1-イル)プロパン酸塩酸塩
概要
説明
2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C13H18ClNO2 It is a hydrochloride salt form of 2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid, which is characterized by the presence of a phenyl group and a pyrrolidine ring
科学的研究の応用
2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
作用機序
Target of Action
It is used to prepare acylaminophenothiazines, which are known to be neuroprotective agents .
Mode of Action
Based on its use in the preparation of acylaminophenothiazines, it can be inferred that it might interact with neural targets to exert its neuroprotective effects .
Result of Action
It is known to be used in the preparation of acylaminophenothiazines, which have neuroprotective effects .
生化学分析
Biochemical Properties
2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as dehydrogenases and oxidases. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride can bind to certain proteins, altering their conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of 2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride on various types of cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, 2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux and energy production within cells .
Molecular Mechanism
At the molecular level, 2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target biomolecule, resulting in changes in cellular function. Additionally, 2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but its degradation can occur over time, especially under conditions of high temperature or exposure to light. Long-term studies have shown that prolonged exposure to 2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo various metabolic transformations, including oxidation, reduction, and conjugation reactions. These metabolic processes can lead to the formation of active or inactive metabolites, which can further influence cellular function and metabolic flux .
Transport and Distribution
The transport and distribution of 2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound within different cellular compartments. The distribution of 2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride can affect its bioavailability and efficacy, as well as its potential for accumulation in specific tissues .
Subcellular Localization
The subcellular localization of 2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence the activity and function of the compound, as it may interact with different biomolecules depending on its subcellular environment. Understanding the subcellular distribution of 2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride is crucial for elucidating its mechanism of action and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of phenylacetic acid with pyrrolidine under appropriate conditions to form the intermediate 2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid.
Hydrochloride Salt Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, resulting in 2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl group and the pyrrolidine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
類似化合物との比較
Similar Compounds
2-Phenyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride: This compound is structurally similar but contains an amine group instead of a carboxylic acid group.
3-(Pyrrolidin-1-yl)propanoic acid: This compound lacks the phenyl group present in 2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride.
Uniqueness
2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride is unique due to the presence of both a phenyl group and a pyrrolidine ring, which confer specific chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
特性
IUPAC Name |
2-phenyl-3-pyrrolidin-1-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)12(10-14-8-4-5-9-14)11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHAILBJAGBDTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(C2=CC=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


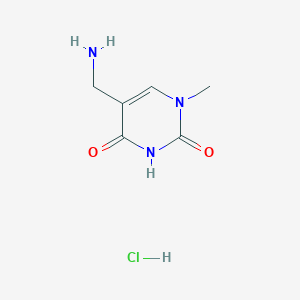
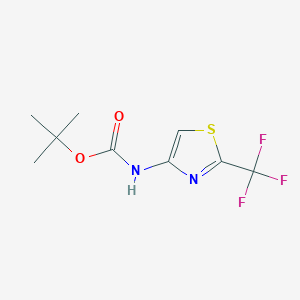

![2-[4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B1382731.png)
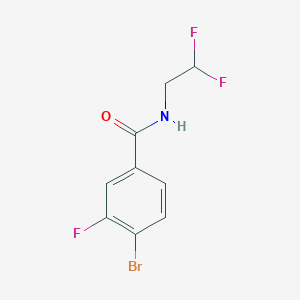
![1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea](/img/structure/B1382734.png)
